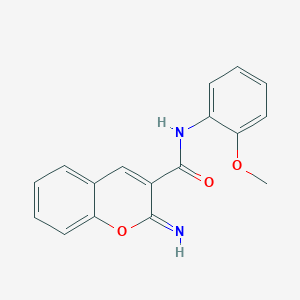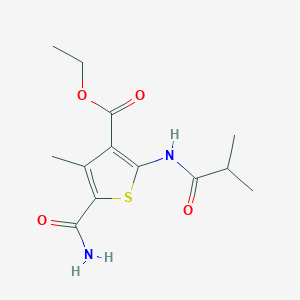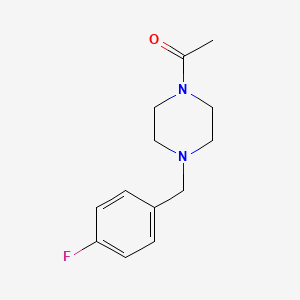![molecular formula C17H15N3OS B5868436 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5868436.png)
2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone is a chemical compound with potential applications in scientific research. It is a triazole derivative that has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone is not fully understood. However, it is believed to act by inhibiting enzymes involved in cell division and growth. It may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects:
2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for imaging applications.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone in lab experiments is its potential for use as a fluorescent probe for imaging applications. It has also been found to exhibit antifungal, antibacterial, and anticancer activities, making it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain applications.
Future Directions
There are several future directions for research on 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to explore its potential for use as a fluorescent probe for imaging applications. Additionally, further studies could be conducted to evaluate its potential as a drug candidate for the treatment of fungal, bacterial, and cancerous infections.
Synthesis Methods
The synthesis of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone involves the reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 1-bromo-2-phenylethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone has been studied for its potential applications in scientific research. It has been found to exhibit antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-20-16(14-10-6-3-7-11-14)18-19-17(20)22-12-15(21)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLATOXNVQCZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethyl-7-[2-(4-morpholinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868389.png)

![1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5868404.png)



![4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5868443.png)


![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5868463.png)
